Cyclopentanone, 3-pentyl-
Overview
Description
Cyclopentanone, 3-pentyl- is an organic compound with the molecular formula C10H18O. It is a derivative of cyclopentanone, where a pentyl group is attached to the third carbon of the cyclopentanone ring. This compound is a colorless liquid with a characteristic odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanone, 3-pentyl- can be synthesized through several methods. One common method involves the aldol condensation of n-valeraldehyde and cyclopentanone, followed by dehydration to form pentylene cyclopentanone. This intermediate is then subjected to selective catalytic hydrogenation to yield cyclopentanone, 3-pentyl- .
Industrial Production Methods
Industrial production of cyclopentanone, 3-pentyl- often involves the catalytic hydrogenation of pentylene cyclopentanone. The reaction is typically carried out in the presence of a palladium catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 3-pentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
Cyclopentanone, 3-pentyl- has several applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty solvents.
Mechanism of Action
The mechanism of action of cyclopentanone, 3-pentyl- involves its interaction with various molecular targets and pathways. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which modify its chemical structure and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A cyclic ketone with the formula C5H8O.
Cyclohexanone: A six-membered cyclic ketone with the formula C6H10O.
2-Pentanone: A linear ketone with the formula C5H10O.
3-Pentanone: Another linear ketone with the formula C5H10O.
Uniqueness
Cyclopentanone, 3-pentyl- is unique due to the presence of the pentyl group attached to the cyclopentanone ring, which imparts distinct chemical and physical properties. This structural modification enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3-pentylcyclopentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-9-6-7-10(11)8-9/h9H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSPTFQZKGLWES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452906 | |
Record name | Cyclopentanone, 3-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85163-13-9 | |
Record name | Cyclopentanone, 3-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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